3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone is a synthetic compound that has recently gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The compound has been found to exhibit cytotoxic effects on cancer cells and antimicrobial effects against various bacteria and fungi. It has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone in lab experiments is its ability to exhibit potent antimicrobial and anticancer effects at low concentrations. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a drug.
Future Directions
There are several future directions for research on 3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as a pesticide and herbicide in agriculture. Additionally, the compound could be further developed as a drug for the treatment of cancer, bacterial infections, and inflammatory diseases.
Conclusion:
In conclusion, 3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone is a synthetic compound that has shown potential in various fields such as medicine, agriculture, and industry. While its mechanism of action is not fully understood, it has been found to exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of 3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde and 4-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using acid catalysts such as sulfuric acid or phosphoric acid to obtain the final product.
Scientific Research Applications
The compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential use as a drug in the treatment of various diseases such as cancer, bacterial infections, and inflammation. The compound has also been tested for its use in agriculture as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
properties
IUPAC Name |
(3E)-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-5-(4-chlorophenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO4/c1-23-17-9-11(8-15(20)18(17)24-2)7-13-10-16(25-19(13)22)12-3-5-14(21)6-4-12/h3-10H,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVBNYSGCPGPY-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.